molecular formula C31H30N2O6 B4264856 diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate

diisopropyl 5-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate

Cat. No. B4264856
M. Wt: 526.6 g/mol
InChI Key: ACQRXZTYVXPJOH-UHFFFAOYSA-N
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Description

DIQ is a chemical compound that belongs to the class of quinoline-based compounds. It was first synthesized by researchers at the University of Tokyo in 2007 and has since been studied extensively for its potential therapeutic applications. DIQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of DIQ is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and microbial growth. DIQ has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
DIQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, DIQ has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit microbial growth and exhibit anti-fungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of DIQ is its wide range of biological activities, which make it a promising candidate for the development of therapeutics. Additionally, DIQ is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of DIQ is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of DIQ. One area of interest is the development of DIQ-based therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and its potential interactions with other signaling pathways. Finally, the development of more soluble forms of DIQ would enable more effective in vivo studies and potential clinical applications.
In conclusion, DIQ is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of biological activities, easy synthesis, and low toxicity make it a promising candidate for the development of therapeutics. Further studies are needed to fully understand the mechanism of action of DIQ and its potential clinical applications.

Scientific Research Applications

DIQ has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DIQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

dipropan-2-yl 5-[[2-(2-methoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-18(2)38-30(35)20-14-21(31(36)39-19(3)4)16-22(15-20)32-29(34)25-17-27(24-11-7-9-13-28(24)37-5)33-26-12-8-6-10-23(25)26/h6-19H,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQRXZTYVXPJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropan-2-yl 5-({[2-(2-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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